Orcokinin - 145344-97-4

Orcokinin

Catalog Number: EVT-394030
CAS Number: 145344-97-4
Molecular Formula: C67H92N18O23
Molecular Weight: 1517.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Orcokinin is a natural product found in Faxonius limosus with data available.
Source and Classification

Orcokinins are a family of neuropeptides first identified in crustaceans, specifically through their myotropic activity on various tissues. They belong to the broader category of neuropeptides, which are small protein-like molecules used by neurons to communicate with each other. Orcokinins are encoded by specific genes that produce multiple transcripts, such as Orcokinin A and Orcokinin B in insects .

Classification
  • Type: Neuropeptide
  • Source: Isolated from crustacean species and insects
  • Function: Myotropic effects influencing muscle contraction and other physiological processes
Synthesis Analysis

The synthesis of orcokinin typically involves solid-phase peptide synthesis techniques. One common method is the fluorenylmethoxycarbonyl (Fmoc) solid-phase synthesis. This process allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support.

Technical Details

  1. Starting Materials: Protected amino acids are used to prevent unwanted reactions.
  2. Reagents: Coupling reagents like 1-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) facilitate the formation of peptide bonds.
  3. Cleavage: The completed peptide is cleaved from the solid support using trifluoroacetic acid (TFA), yielding the free peptide .

The sequence of orcokinin has been confirmed through synthesis, revealing its structure as Asn-Phe-Asp-Glu-Ile-Asp-Arg-Ser-Gly-Phe-Gly-Phe-Asn .

Molecular Structure Analysis

Orcokinin's molecular structure consists of a sequence of amino acids that confer its biological activity. The peptide is characterized by specific structural motifs that are crucial for its interaction with receptors.

Structural Data

  • Molecular Formula: C₁₈H₂₃N₃O₄S
  • Molecular Weight: Approximately 359.46 g/mol
  • Peptide Length: 13 amino acids

Nuclear Magnetic Resonance (NMR) studies indicate that orcokinin may adopt an alpha-helical conformation in certain environments, which is important for its receptor binding capabilities .

Chemical Reactions Analysis

Orcokinins participate in various biochemical reactions within biological systems, primarily involving interactions with specific receptors on target cells.

Relevant Reactions

  • Receptor Binding: Orcokinins bind to their respective receptors, triggering intracellular signaling pathways that lead to physiological responses such as muscle contraction.
  • Enzymatic Degradation: Orcokinins can be hydrolyzed by peptidases in the body, which regulates their activity and duration of action.
Mechanism of Action

The mechanism of action for orcokinins involves binding to specific G-protein coupled receptors (GPCRs) on target cells. This interaction activates intracellular signaling cascades that modulate muscle contraction and other physiological functions.

Detailed Mechanism

  1. Receptor Activation: Upon binding to the receptor, conformational changes occur that activate G-proteins.
  2. Signal Transduction: The activated G-proteins trigger downstream signaling pathways, including cyclic adenosine monophosphate (cAMP) production.
  3. Physiological Effects: These signaling events result in various effects such as increased muscle contraction in gut tissues or modulation of neuronal excitability .
Physical and Chemical Properties Analysis

Orcokinin exhibits several notable physical and chemical properties that influence its behavior in biological systems.

Properties

  • Solubility: Highly soluble in aqueous solutions due to its polar amino acid composition.
  • Stability: Sensitive to temperature and pH changes; requires careful handling during synthesis and storage.
  • Biological Activity: Exhibits myotropic effects at nanomolar concentrations, indicating high potency .
Applications

Orcokinins have several scientific applications primarily in neurobiology and physiology:

  1. Neurophysiological Studies: Used as tools to investigate neurotransmission and muscle function in crustaceans and insects.
  2. Pharmacological Research: Potential candidates for developing new drugs targeting neuropeptide receptors.
  3. Biotechnology: Applications in understanding growth regulation and developmental processes in arthropods through gene expression studies .
Molecular Characterization of Orcokinin Neuropeptides

Gene Structure and Transcriptional Regulation

Alternative Splicing Mechanisms in Insect Orcokinin Genes

Orcokinin genes exhibit evolutionarily conserved alternative splicing mechanisms that generate functional diversity across insect species. The gene architecture features a single-copy locus that undergoes alternative splicing to produce distinct transcript variants encoding different neuropeptide families. In the red flour beetle (Tribolium castaneum), this mechanism yields two principal isoforms: orcokinin-A (OK-A) and orcokinin-B (OK-B), which are orthologous to crustacean orcokinin and orcomyotropin, respectively [1]. The splicing events occur at conserved exon-intron boundaries, with OK-A transcripts containing exons that encode peptides with the characteristic N-terminal NFDEIDR motif, while OK-B transcripts incorporate alternative exons that modify this core sequence [1] [7].

The splicing mechanism is regulated by cis-regulatory elements within the pre-mRNA sequence and trans-acting RNA-binding proteins. Splicing factors such as serine/arginine-rich proteins and heterogeneous nuclear ribonucleoproteins recognize exonic splicing enhancers and silencers, determining exon inclusion or exclusion patterns [4]. This regulated splicing exhibits tissue-specific patterns, with OK-A and OK-B co-expressed in 5-7 pairs of brain neurons and midgut enteroendocrine cells in Tribolium, contrasting with the cell-specific expression observed in other insect species [1]. The conservation of alternative splicing across diverse insect orders suggests its fundamental importance in expanding the functional repertoire of orcokinin signaling.

Table 1: Orcokinin Splicing Isoforms Across Species

SpeciesGeneTranscript VariantsEncoded Peptides
Tribolium castaneumSingle-copy geneOK-AOrcokinin peptides
Tribolium castaneumSingle-copy geneOK-BOrcomyotropin peptides
Drosophila melanogasterOrcokinin geneA and B isoformsNeuropeptides regulating reproduction
Rhodnius prolixusOrcokininMultiple splice formsPeptides involved in ecdysis regulation

Promoter Analysis and Regulatory Elements

The transcriptional regulation of orcokinin genes involves promoter elements that respond to developmental and physiological cues. While comprehensive promoter analyses remain limited in current literature, conserved regulatory motifs upstream of the transcription start sites suggest integration with signaling pathways governing developmental transitions. In Tribolium castaneum, quantitative reverse transcriptase PCR analyses reveal dynamic expression patterns across developmental stages, with peak expression coinciding with critical molting periods [1]. This temporal regulation indicates responsiveness to hormonal signals, particularly ecdysteroids, which orchestrate insect development.

Chromatin organization features, including nucleosome positioning and histone modifications, further influence orcokinin gene accessibility during specific developmental windows. The coupling between transcription elongation rates and splicing efficiency represents a key regulatory mechanism, where RNA polymerase II kinetics determine splice site selection [4]. Environmental factors, including circadian cues and stress signals, likely interact with these promoter elements to fine-tune orcokinin expression, though the specific transcription factors involved require further characterization.

Precursor Processing and Post-Translational Modifications

Proteolytic Cleavage Patterns Across Species

Orcokinin precursors undergo precise proteolytic processing to yield bioactive peptides with species-specific modifications. The canonical processing pathway involves endoproteolytic cleavage at mono- or dibasic residues by prohormone convertases, followed by carboxypeptidase-mediated trimming and optional C-terminal amidation. The crustacean orcokinin precursor typically generates multiple copies of the core NFDEIDR-containing peptide, with isoforms such as [Ala¹³]-orcokinin in Orconectes limosus demonstrating structural plasticity [7].

Insect orcokinin precursors exhibit greater complexity, with the Tribolium OK-A precursor yielding thirteen distinct peptides and the OK-B precursor producing five unique peptides [1]. The Drosophila melanogaster orcokinin gene similarly encodes multiple peptides through differential processing of its precursor protein. Across species, the proteolytic cleavage sites display conservation, typically occurring at flanking dibasic residues (KR, RR) or monobasic sites. This processing cascade occurs within secretory vesicles during axonal transport, ensuring spatial regulation of bioactive peptide availability [7] [10].

Functional Implications of Isoform Diversity

The structural diversity of orcokinin isoforms enables functional specialization across physiological contexts. The conserved N-terminal NFDEIDR motif serves as the primary receptor interaction domain, while C-terminal variations confer functional specificity. In Caenorhabditis elegans, the five NLP-14-derived orcokinin peptides exhibit distinct but overlapping functions in regulating quiescence during stress-induced sleep, with differential effects on locomotion and defecation circuits [10].

Table 2: Functional Diversity of Orcokinin Isoforms

IsoformStructural FeaturesBiological FunctionsExpression Sites
OK-ANFDEIDR core motifRegulation of circadian rhythms, myostimulationBrain neurons, midgut enteroendocrine cells
OK-BModified N-terminusEcdysteroidogenesis, "awakening" activityBrain neurons
NLP-14 peptidesVaried C-terminiMovement quiescence during sleepALA neuron
NLP-15 peptidesDistinct cleavage productsDefecation quiescence during sleepALA and RIS neurons

In insects, isoform-specific RNA interference reveals functional partitioning: OK-A knockdown in Tribolium prolongs death-feigning behavior, while OK-B disruption affects recovery from anoxia-induced paralysis [1]. The Drosophila orcokinin isoforms differentially regulate reproductive behaviors, with gene silencing causing disinhibited male courtship and reduced egg production [3]. This functional specialization enables a single gene to coordinate diverse physiological outputs through combinatorial signaling, with tissue-specific expression patterns further refining functional outcomes across neuronal, endocrine, and gastrointestinal systems.

Receptor Binding and Signaling Pathways

G Protein-Coupled Receptor Interactions

Orcokinin signaling operates primarily through G protein-coupled receptors (GPCRs), leveraging the conserved seven-transmembrane architecture for signal transduction across species. Although specific orcokinin receptors remain uncharacterized in most organisms, phylogenetic analyses position them within the class A (rhodopsin-like) GPCR family, which constitutes the largest subgroup of GPCRs with over 700 members in humans [2] [9]. The ligand-binding pocket, located within the extracellular vestibule formed by transmembrane helices, likely accommodates the conserved NFDEIDR motif through complementary charge interactions and shape complementarity [6] [9].

Receptor-ligand specificity follows a combinatorial logic, where distinct receptor subtypes exhibit differential affinity for orcokinin isoforms. This promiscuous coupling enables a single peptide to activate multiple receptor subtypes and a single receptor to respond to multiple structurally related peptides. Spatial regulation occurs through compartmentalized receptor expression; for instance, GPCRs responsive to sleep-regulating orcokinins in C. elegans localize to neuromuscular junctions and defecation circuit neurons [10]. The binding kinetics follow typical neuropeptide-receptor interactions characterized by moderate affinity (nanomolar range) and slow dissociation rates, enabling sustained signaling despite extracellular peptidase activity.

Second Messenger Systems (cAMP, Ca²⁺ Pathways)

Downstream of receptor activation, orcokinin signaling engages canonical G protein pathways that modulate second messenger dynamics. The primary transduction mechanisms involve:

  • Calcium mobilization: Through Gαq-phospholipase C (PLC) coupling, leading to inositol 1,4,5-trisphosphate (IP₃) generation and subsequent calcium release from endoplasmic reticulum stores. This pathway is implicated in myotropic responses in crustaceans and neuromodulatory effects in insects [9]. Calcium imaging in target cells reveals oscillatory patterns following orcokinin application, with frequency encoding signal intensity.

  • cAMP modulation: Via Gαs or Gαi coupling, resulting in adenylate cyclase activation or inhibition. This pathway influences circadian behaviors and stress responses, as evidenced by cAMP response element-binding protein (CREB) phosphorylation in neurons expressing orcokinin receptors [9]. In C. elegans, the quiescence effects of NLP-14 peptides require intact cAMP signaling cascades [10].

Table 3: GPCR Signaling Pathways Activated by Orcokinins

G ProteinEffector EnzymeSecond MessengerDownstream TargetsFunctional Outcomes
GαqPhospholipase CβIP₃, DAGCalcium release, PKC activationMyotropic activity, neuronal excitation
GαsAdenylate cyclasecAMPPKA, CREBCircadian rhythm regulation
Gαi/oAdenylate cyclaseReduced cAMPPKA inhibitionSleep induction, quiescence
GβγIon channelsMembrane potentialPotassium effluxHyperpolarization, reduced excitability

The signaling specificity is further refined through receptor dimerization, subcellular compartmentalization of second messenger components, and cross-talk with other signaling pathways. In Drosophila, orcokinin-mediated reproductive defects involve integration with sex peptide signaling pathways, demonstrating system-level coordination [3]. The temporal dynamics of second messenger activation create signaling fingerprints that determine distinct physiological outcomes, with calcium transients mediating rapid neuromodulation and cAMP oscillations regulating longer-term transcriptional responses.

Properties

CAS Number

145344-97-4

Product Name

Orcokinin

IUPAC Name

(4S)-5-[[(2S,3S)-1-[[(2S)-1-[[1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C67H92N18O23

Molecular Weight

1517.6 g/mol

InChI

InChI=1S/C67H92N18O23/c1-3-34(2)55(85-60(101)40(21-22-52(91)92)79-63(104)44(29-53(93)94)81-62(103)43(26-37-18-11-6-12-19-37)80-56(97)38(68)27-48(69)87)65(106)82-45(30-54(95)96)64(105)78-39(20-13-23-73-67(71)72)59(100)84-47(33-86)58(99)75-32-50(89)76-41(24-35-14-7-4-8-15-35)57(98)74-31-51(90)77-42(25-36-16-9-5-10-17-36)61(102)83-46(66(107)108)28-49(70)88/h4-12,14-19,34,38-47,55,86H,3,13,20-33,68H2,1-2H3,(H2,69,87)(H2,70,88)(H,74,98)(H,75,99)(H,76,89)(H,77,90)(H,78,105)(H,79,104)(H,80,97)(H,81,103)(H,82,106)(H,83,102)(H,84,100)(H,85,101)(H,91,92)(H,93,94)(H,95,96)(H,107,108)(H4,71,72,73)/t34-,38-,39?,40-,41-,42-,43-,44-,45-,46-,47-,55-/m0/s1

InChI Key

WJRVDOCLWHOQOK-SQJOKQRMSA-N

SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)N

Synonyms

orcokinin

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)N

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